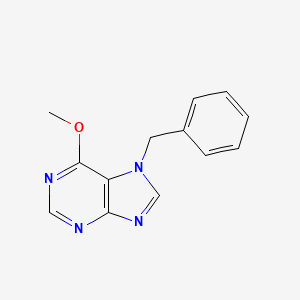

7-Benzyl-6-methoxy-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

21802-76-6 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

7-benzyl-6-methoxypurine |

InChI |

InChI=1S/C13H12N4O/c1-18-13-11-12(14-8-15-13)16-9-17(11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

InChI Key |

AQEQMZIQUIYEOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC2=C1N(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Strategies for the Construction of the 7H-Purine Scaffold

The formation of the 7H-purine scaffold, specifically substituted at the N7 position, is a significant challenge in synthetic chemistry. This is due to the presence of multiple reactive nitrogen atoms within the purine (B94841) ring system, often leading to mixtures of isomers. acs.org Direct alkylation typically yields the thermodynamically more stable N9 isomer as the major product, with the N7 isomer being a minor component. acs.orgnih.gov Therefore, regioselective methods are paramount for the efficient synthesis of N7-substituted purines.

Achieving regioselectivity at the N7 position requires careful control of reaction conditions to favor the kinetically controlled product over the thermodynamically favored N9 isomer. Several strategies have been developed to this end.

Direct alkylation of purine derivatives, such as 6-chloropurine (B14466), with alkyl halides in the presence of a base is a common method for introducing alkyl groups. acs.org However, this approach frequently results in a mixture of N7 and N9-alkylated products. acs.orgresearchgate.netresearchgate.net The ratio of these isomers is influenced by factors such as the nature of the purine substrate, the alkylating agent, the solvent, and the base used. For instance, the alkylation of 6-chloropurine with benzyl (B1604629) chloride using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can produce a mixture of 7-benzyl-6-chloro-7H-purine and the corresponding N9 isomer. researchgate.net While this method is straightforward, the separation of the resulting regioisomers can be challenging, making it less ideal for syntheses where high regioselectivity is required. acs.org

Table 1: Conditions for N-Alkylation of Purines

| Starting Material | Alkylating Agent | Base | Solvent | Major Product(s) | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine | Benzyl Bromide | K₂CO₃ | DMF | Mixture of N7/N9 isomers | researchgate.net |

| Purine Derivatives | Alkyl Halides | Various | Various | Often N9 > N7 | researchgate.net |

To overcome the regioselectivity issues of direct alkylation, methods involving silylated intermediates have been developed. This approach, inspired by the Vorbrüggen glycosylation method, involves the reaction of an N-trimethylsilylated purine with an alkylating agent in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). nih.govacs.org This method has proven effective for the direct and regioselective N7-alkylation of 6-substituted purines. nih.govnih.gov The silylation of the purine increases its solubility and reactivity, while the Lewis acid activates the alkylating agent. Under kinetically controlled conditions (e.g., lower temperatures), the reaction favors the formation of the N7 isomer. nih.govvulcanchem.com This strategy has been successfully applied to introduce bulky alkyl groups, like tert-butyl, at the N7 position and is applicable to the synthesis of N7-benzyl derivatives. nih.govsmolecule.com

Table 2: N7-Alkylation via Silylated Intermediates

| Purine Derivative | Silylating Agent | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 6-Substituted Purines | Bis(trimethylsilyl)acetamide | SnCl₄ | N7-tert-alkyl purine | High N7 regioselectivity | nih.govresearchgate.net |

Once the 7-benzyl-6-chloro-7H-purine intermediate is synthesized, the methoxy (B1213986) group can be introduced at the C6 position through a nucleophilic aromatic substitution reaction. The chlorine atom at C6 is a good leaving group, readily displaced by nucleophiles. The reaction is typically carried out by treating the 6-chloro derivative with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH). acs.org This reaction proceeds under mild conditions and generally gives high yields of the desired 6-methoxy product. acs.org This step is crucial for completing the synthesis of the target molecule, 7-benzyl-6-methoxy-7H-purine. A similar procedure has been used to prepare the 7-(tert-butyl)-6-methoxy-7H-purine analogue. acs.org

The introduction of the benzyl group at the N7 position is the key step in defining the "7-benzyl" aspect of the compound. As discussed, this can be achieved through direct alkylation of a 6-substituted purine with a benzyl halide (e.g., benzyl chloride or benzyl bromide). smolecule.com To favor the N7 isomer, specific conditions are necessary. Using a strong base like sodium hydride (NaH) in DMF is a common practice that proceeds via the deprotonation of the purine nitrogen atoms, followed by nucleophilic attack on the benzyl halide. smolecule.com Alternatively, the silylation method provides a more regioselective route to the N7-benzylated product. smolecule.com The choice of method depends on the desired yield and purity of the N7 isomer.

Regioselective Alkylation Approaches at N7

Advanced Synthetic Transformations for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of analogues with potential biological activities. Advanced synthetic transformations can be employed to modify the purine core further. For example, the 6-methoxy group can be replaced by other functionalities. Starting from the 7-benzyl-6-chloro-7H-purine intermediate, various nucleophiles can be introduced at the C6 position, such as amines, thiols, or carbon nucleophiles via cross-coupling reactions. acs.orgscispace.com

Furthermore, modifications can be made to the benzyl group or other positions on the purine ring. For instance, Stille or Suzuki cross-coupling reactions on a halogenated purine precursor can introduce aryl or heteroaryl groups. oslomet.no The synthesis of 7-benzylguanosine analogues for specific biological applications demonstrates the utility of N7-benzylated purines as key intermediates. nih.gov The development of novel purine chemotypes often involves exploring substitutions at the C6, C8, and N9 positions, starting from a pre-functionalized purine core. nih.govnih.gov These advanced methods allow for the creation of diverse libraries of purine derivatives for various research applications. researchgate.net

Copper-Catalyzed C-H Oxidation and Functionalization

Copper-catalyzed reactions have emerged as powerful tools for the direct functionalization of C–H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates rsc.org. In the context of purine chemistry, these methods allow for the introduction of various functional groups at positions that might be otherwise difficult to access.

While specific studies on the copper-catalyzed C-H oxidation of this compound are not prevalent in the reviewed literature, general methodologies for purine functionalization are highly relevant. Research has demonstrated the copper-catalyzed direct C(sp²)–H activation and intramolecular amination of 6-anilinopurine (B17677) nucleosides to create polycyclic purine structures beilstein-journals.org. This type of transformation highlights the potential for intramolecular cyclizations involving the purine core.

Furthermore, copper-mediated C8–S bond formation with arylthiols has been achieved with high regioselectivity for various purine derivatives, using air as a green oxidant researchgate.net. This reaction tolerates a range of substituents on the purine ring. Another significant advancement is the copper-catalyzed C-H borylation of vinyl-substituted porphyrinoids, a strategy that could be adapted for functionalizing alkenylpurines mdpi.com. The functionalization of unactivated C-H bonds using copper catalysts in combination with hypervalent iodine reagents represents a versatile strategy for creating various carbon-carbon and carbon-heteroatom bonds mdpi.com. These established copper-catalyzed methodologies suggest that the C2-H and C8-H bonds of the this compound core could be targeted for direct functionalization to introduce new substituents and generate novel analogues.

Table 1: Examples of Copper-Catalyzed Functionalization on Purine-Related Scaffolds

| Reaction Type | Substrate Type | Catalyst System | Functionalized Position | Reference |

|---|---|---|---|---|

| Intramolecular Amination | 6-Anilinopurine nucleosides | Cu(OTf)₂ / PhI(OAc)₂ | C-H on aniline (B41778) ring | beilstein-journals.org |

| C-S Cross-Coupling | Purine derivatives | CuCl / 1,10-phenanthroline | C8 | researchgate.net |

| C-H Azidation | Alkyl substituents of indoles | CuCl₂ / DMAP | C(sp³)-H | rsc.org |

Suzuki-Miyaura Cross-Coupling for Aromatic Substitutions

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. For purine derivatives, this reaction typically involves a halogenated purine (most commonly a chloropurine) and a boronic acid or ester.

The synthesis of 6-arylpurines via Suzuki-Miyaura coupling of 6-chloropurines is well-documented rushim.rulookchem.comresearchgate.net. Specifically, studies on 7-benzyl-6-chloropurine have shown its successful conversion to the corresponding 6-phenyl derivative in a 70% yield under anhydrous conditions using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in toluene (B28343) chem-soc.si. The efficiency of these couplings can be influenced by the electronic nature of the boronic acid, with aqueous conditions sometimes favoring electron-deficient arylboronic acids rushim.ruchem-soc.si.

This methodology allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the C6 position of the purine ring, starting from 7-benzyl-6-chloropurine. Once the C-C bond is formed, subsequent modifications could be performed on the newly introduced aromatic ring. While the Suzuki-Miyaura reaction is primarily used for C-C bond formation, its principles are foundational for various coupling reactions.

Table 2: Suzuki-Miyaura Coupling of 7-Benzyl-6-chloropurine

| Boronic Acid | Catalyst | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene (anhydrous) | 7-Benzyl-6-phenyl-7H-purine | 70% | chem-soc.si |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DME-H₂O (aqueous) | 7-Benzyl-6-(3-nitrophenyl)-7H-purine | Improved yield over anhydrous | chem-soc.si |

Other Relevant Chemical Modifications

The purine ring is amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives from a common intermediate like this compound or its precursors rsc.orgresearchgate.net.

Halogenation : Direct halogenation of the purine core can introduce reactive handles for further functionalization. For instance, 7-benzylpurines can be lithiated at the 8-position and subsequently brominated rsc.org. The presence of chlorine atoms on the purine ring, as in 7-benzyl-2,6,8-trichloro-7H-purine, allows for sequential nucleophilic substitution reactions smolecule.com.

Amination : The methoxy group at the C6 position of this compound can be displaced by various amines, often under elevated temperatures, to yield 6-aminopurine derivatives google.comacs.org. This is a common strategy for synthesizing analogues of biologically important adenines. For example, amination of a 6-chloropurine derivative with benzylamine (B48309) has been reported to occur in butanol with DIPEA at 120 °C acs.orgnih.gov.

Selenylation and Thiolation : Selenium and sulfur can be incorporated into the purine scaffold. Thiolation can be achieved at the C8 position of 6-amino-9-benzylpurine . Selanylpurines have been synthesized through nucleophilic substitution of chloropurines with selenium nucleophiles, which can be generated in situ from diselenides acs.org. These reactions provide access to 6-selanyl- and 6-thiopurine derivatives, which often exhibit interesting biological properties.

Condensation : Condensation reactions are fundamental to building the purine ring system itself but can also be used to modify existing purine derivatives. For instance, the condensation of 8-hydrazinylpurines with acetophenone (B1666503) derivatives can lead to the formation of new heterocyclic rings fused to the purine core rsc.org.

Diazotization and Coupling Reactions : Aminopurines can undergo diazotization to form highly reactive diazonium salts testbook.com. These intermediates can then be converted to a variety of other functional groups, including halogens (via Sandmeyer-type reactions) or can be used in azo coupling reactions to form diazenylpurine derivatives rsc.orgnih.govresearchgate.netorganic-chemistry.org. Nonaqueous diazotization methods using reagents like tert-butyl nitrite (B80452) have been developed for efficient transformations of aminopurine nucleosides nih.govresearchgate.net.

Chemoinformatics and Reaction Pathway Analysis in Synthesis Design

The design of synthetic routes for novel compounds like this compound and its analogues can be significantly accelerated using chemoinformatics and computational tools. These approaches assist in retrosynthetic analysis, reaction prediction, and the exploration of chemical reaction space.

Retrosynthesis Prediction : Software tools like SYNTHIA™, IBM RXN for Chemistry, Chematica, and ICSYNTH employ databases of known chemical reactions and sophisticated algorithms to propose viable synthetic pathways for a target molecule youtube.comnumberanalytics.comaccelerate.sciencesynthiaonline.com. By inputting the structure of this compound, these tools can generate multiple retrosynthetic routes, breaking the molecule down into simpler, commercially available starting materials. These programs can consider factors like stereochemistry, regioselectivity, and functional group compatibility, presenting the user with the most promising synthetic strategies youtube.com.

Reaction Pathway and Network Analysis : For more complex chemical systems, tools that analyze reaction networks can provide deeper insights. Software like the Reaction Mechanism Generator (RMG) can automatically map out reaction mechanisms and predict kinetic parameters, helping to identify potential side products and optimize reaction conditions acs.org. Other platforms, such as RSEA (Reaction Set Enrichment Analysis), can perform pathway enrichment analysis on metabolic reaction sets, which, while more common in systems biology, demonstrates the power of analyzing reaction networks to understand chemical transformations nih.gov. Graph theory is also being applied to analyze reaction pathways in heterocyclic chemistry, providing a mathematical framework to understand complex reaction networks ijset.in. These computational approaches allow chemists to design more efficient and innovative syntheses, moving beyond traditional, literature-based route design.

Table 3: Chemoinformatics Tools for Synthesis Design

| Tool/Approach | Function | Application Example for Purine Synthesis | Reference |

|---|---|---|---|

| SYNTHIA™ | Retrosynthesis Prediction | Generating pathways to this compound from commercial precursors. | youtube.comsynthiaonline.com |

| IBM RXN for Chemistry | Retrosynthesis & Reaction Prediction | Predicting reaction conditions and outcomes for purine modifications. | accelerate.science |

| Chematica/ICSYNTH | Retrosynthesis & Synthetic Route Identification | Identifying novel or established synthetic routes for purine analogues. | numberanalytics.com |

| Reaction Mechanism Generator (RMG) | Automated Mechanism Exploration | Mapping potential side reactions in the synthesis of functionalized purines. | acs.org |

Biological Activities and Pharmacological Implications

Broad Spectrum Bioactivity of Purine (B94841) Derivatives

The versatility of the purine ring system allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles. Modifications at the N7 and C6 positions, as seen in 7-Benzyl-6-methoxy-7H-purine, are known to influence interactions with biological targets, conferring activities that span from anticancer to neuroprotective effects. researchgate.netgoogle.com

Purine derivatives are a well-established class of anticancer agents. ijpsdronline.com Their mechanisms often involve interfering with nucleic acid synthesis or inhibiting key enzymes that regulate cell growth and proliferation. mdpi.com The development of compounds like Fludarabine and Cladribine highlighted the therapeutic potential of this chemical class. researchgate.net

Research into substituted purines has revealed potent cytotoxic activity against various cancer cell lines. For instance, 2,6,9-trisubstituted purines have been identified as promising antitumor agents. researchgate.net Studies on 6,7-disubstituted purines have also yielded compounds with significant anticancer effects. For example, bozepinib, a complex purine derivative, has demonstrated potent activity against breast and colon cancer cells. researchgate.netresearchgate.net N7-substituted adenines and 6-mercaptopurines have also been reported to possess anticancer properties. google.com The substitution pattern, including the presence of benzyl (B1604629) and methoxy (B1213986) groups, can significantly influence the cytotoxic efficacy. For example, some 6-benzylpurine ribonucleosides have shown considerable cytostatic activity.

Table 1: Anticancer Activity of Selected Purine Derivatives

| Compound | Cancer Cell Line(s) | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Bozepinib | Breast Cancer Cells | - | researchgate.net |

| Bozepinib | Colon Cancer Cells | Lower than breast cancer cells | researchgate.net |

| Compound 8e (A 6,7-disubstituted 7H-purine analogue) | BT-474 (Breast) | 2.26 ± 0.37 µM | researchgate.net |

| Compound 8e (A 6,7-disubstituted 7H-purine analogue) | SKBR3 (Breast) | 2.17 ± 0.45 µM | researchgate.net |

| Piperazine-containing purine derivatives | Huh7, HCT116, MCF7 | 0.05–21.8 μM | researchgate.net |

The structural similarity of purine analogues to natural nucleosides allows them to act as effective antiviral agents by interfering with viral replication. ijpsdronline.com A key mechanism is the inhibition of viral DNA or RNA synthesis. cuni.cz This has led to the development of widely used drugs like Acyclovir and Ganciclovir. ontosight.ai

Research has demonstrated that various modifications to the purine scaffold can yield potent antiviral compounds. Phosphonylmethoxyalkyl (PME) and 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) derivatives of purines have shown broad-spectrum activity against DNA viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). researchgate.net Specifically, N7-substituted purine derivatives have been noted for their antiviral potential. google.com The introduction of sulfonamide moieties into purine nucleosides has also resulted in compounds with significant activity against plant viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY). ontosight.aiekb.eg

Table 2: Antiviral Activity of Selected Purine Derivatives

| Compound/Derivative Class | Virus | Measured Activity (EC₅₀/Inhibition) | Reference |

|---|---|---|---|

| (S)-HPMPA | HSV-1, HSV-2, VZV, Vaccinia | Effective Inhibition | researchgate.net |

| (S)-HPMPC | CMV | Most effective inhibitor | researchgate.net |

| PMEA, PMEDAP | HIV | Marked and selective activity | researchgate.net |

| Purine nucleoside derivative 5 (with sulfonamide moiety) | TMV | EC₅₀ = 48.8 µg/mL (Inactivating) | ekb.eg |

Purine derivatives have shown promise as antimicrobial agents, targeting both bacteria and fungi. ijpsdronline.com They can act by inhibiting essential metabolic pathways in microbes. uj.edu.pl For instance, some 6,9-disubstituted purines have demonstrated excellent activity against Candida albicans, with efficacy greater than the standard drug oxiconazole. researchgate.net Furthermore, certain 9-cyclopentyl-6-substituted aminopurines have exhibited antibacterial activity comparable to ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

A significant area of research has been the development of purine derivatives against Mycobacterium tuberculosis (Mtb). A class of 7H-purines has been identified as potent antitubercular agents that inhibit DprE1, an essential enzyme for the synthesis of the mycobacterial cell wall. researchgate.net Structure-activity relationship studies revealed that 7-(naphthalen-2-ylmethyl) substitution was crucial for this activity, with optimized 6-amino analogues showing strong inhibition against drug-resistant Mtb strains. researchgate.net This highlights the importance of the N7-substituent, such as the benzyl group in this compound, for potential antitubercular effects.

Table 3: Antimicrobial and Antitubercular Activity of Selected Purine Derivatives

| Compound/Derivative Class | Organism(s) | Measured Activity (MIC) | Reference |

|---|---|---|---|

| Compound 24 (9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine) | Candida albicans | 3.12 µg/mL | researchgate.net |

| Compound 22 (9-cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purine) | MRSA | Comparable to Ciprofloxacin | researchgate.net |

| Compound 56 (2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine) | M. tuberculosis H37Rv | 1 µM | researchgate.net |

| Compound 64 (2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine) | M. tuberculosis H37Rv | 1 µM | researchgate.net |

The purinergic system plays a key role in inflammation, and its modulation by purine derivatives can produce significant anti-inflammatory effects. google.com Many purine-2,6-dione (B11924001) derivatives have been found to possess potent analgesic and anti-inflammatory properties. core.ac.uk

One of the mechanisms underlying these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE4 and PDE7, which are involved in regulating inflammatory pathways. researchgate.net For example, 8-alkoxypurine-2,6-diones have been evaluated as dual TRPA1 antagonists and PDE4/7 inhibitors, showing significant analgesic and anti-inflammatory activity in animal models. core.ac.uk Butanehydrazide derivatives of purine-2,6-dione have also been identified as potent dual PDE4/7 inhibitors with a strong anti-TNF-α effect. researchgate.net These findings suggest that the purine scaffold is a promising template for developing novel anti-inflammatory agents. acs.org

Purine derivatives are increasingly recognized for their neuroprotective capabilities. nih.gov Compounds like caffeine (B1668208) and uric acid are known to have neuroprotective properties, and research suggests an inverse relationship between their levels and the incidence of neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govresearchgate.net

A key neuroprotective mechanism involves the enhancement of glutathione (B108866) (GSH) synthesis in the brain. nih.gov Some purine derivatives can promote the uptake of cysteine, a precursor to GSH, thereby boosting the brain's antioxidant capacity. nih.govresearchgate.net For instance, paraxanthine, a metabolite of caffeine, has been shown to increase intracellular GSH levels, leading to neuroprotection. nih.gov Furthermore, purine derivatives are being explored for treating neonatal ischemic encephalopathy by preventing mitochondrial permeabilisation and apoptosis in neurons. researchgate.net

Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. ontosight.ai Purine derivatives, mimicking the adenine (B156593) core of ATP, are excellent candidates for designing ATP-competitive kinase inhibitors. researchgate.net This has led to the development of numerous kinase inhibitors based on the purine scaffold.

Cyclin-dependent kinases (CDKs), which control the cell cycle, have been a major target. Compounds like Olomoucine and Roscovitine, which are 2,6,9-trisubstituted purines, were among the first identified CDK inhibitors. researchgate.net More recently, a series of 6,7-disubstituted 7H-purine analogues were designed as dual inhibitors of EGFR and HER2, two key kinases in breast cancer, with some derivatives showing potency comparable to the established drug Lapatinib (B449). researchgate.net The benzyl group at the N7 position and the nature of the substituent at C6 are critical for binding to the ATP pocket of these enzymes and determining the inhibitory potency and selectivity. researchgate.netnih.gov

Table 4: Kinase Inhibition by Selected Purine Derivatives

| Compound | Target Kinase(s) | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Olomoucine | CDK2 | 7 µM | researchgate.net |

| Compound 4e (2-alkynylated purine) | CDK1–cyclin B | 60 nM | nih.gov |

| Compound 8e (6,7-disubstituted 7H-purine) | EGFR | 0.021 ± 0.007 µM | researchgate.net |

| Compound 8e (6,7-disubstituted 7H-purine) | HER2 | 0.019 ± 0.009 µM | researchgate.net |

Specific Biological Activities of this compound and Closely Related Analogues

The core structure of this compound, featuring a purine ring substituted at the N7-position with a benzyl group and at the C6-position with a methoxy group, has been the subject of medicinal chemistry research. Modifications of this scaffold have led to the discovery of compounds with significant biological activities, ranging from enzyme inhibition to receptor modulation.

Tyrosine Kinase Inhibition (e.g., EGFR/HER2)

Analogues of this compound have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in cancer therapy. Researchers have rationally designed series of 6,7-disubstituted 7H-purine analogues by replacing the quinazoline (B50416) core of the established dual EGFR/HER2 inhibitor, lapatinib. ijpsdronline.com This strategic modification aimed to leverage the purine scaffold to achieve potent inhibition of these tyrosine kinases.

One particularly effective compound from this series, designated as 8e, demonstrated inhibitory concentrations (IC50) that were comparable to lapatinib. ijpsdronline.com The in-vitro evaluation of this compound against EGFR and HER2 kinases confirmed its potential as a dual inhibitor. ijpsdronline.com The inhibition of EGFR/HER2 phosphorylation by compound 8e further substantiated its mechanism of action. ijpsdronline.com These findings underscore the potential of the 7H-purine scaffold, with appropriate substitutions at the C6 and N7 positions, in developing novel anticancer agents that can overcome challenges such as lapatinib resistance. acs.org

Table 1: EGFR/HER2 Kinase Inhibitory Activity of a Lead 7H-Purine Analogue

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8e | EGFR | 0.021 ± 0.007 | ijpsdronline.com |

| HER2 | 0.019 ± 0.009 | ||

| Lapatinib (Control) | EGFR | 0.019 ± 0.007 | ijpsdronline.com |

| HER2 | 0.016 ± 0.003 |

Modulation of Adenosine (B11128) Receptors (e.g., A3 Adenosine Receptor Agonism)

The purine structure is the cornerstone of adenosine receptor ligands. Modifications, particularly at the N6 and C2 positions of the adenine ring and on the ribose moiety, have been crucial in developing selective agonists for the A3 adenosine receptor (A3AR). nih.govresearchgate.net The N6-benzyl group, a key feature related to this compound, is known to significantly increase affinity for A3 receptors. researchgate.netgoogle.com

The combination of an N6-benzyl group with modifications at the 5'-position of the ribose has led to highly potent and selective A3AR agonists like N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA). researchgate.netgoogle.com This compound is approximately 50-fold selective for A3 receptors over A1 and A2A receptors. google.com Further studies have shown that N6-benzyl substitution generally provides more consistent A3AR binding affinity across different species. researchgate.net The structural and electronic properties of the benzyl ring are critical, with substitutions on the ring further modulating the affinity and selectivity. These findings highlight the importance of the benzyl moiety in the design of potent and selective A3AR agonists for potential therapeutic applications in inflammatory diseases and cancer. nih.govrsc.org

Table 2: A3 Adenosine Receptor (A3AR) Agonism of Related Analogues

| Compound | Key Structural Features | Activity Profile | Reference |

|---|---|---|---|

| N6-benzyl-4′-methyladenosine-5′-(N-methyluronamide) | N6-benzyl group, 4'-methyl substitution | Full A3AR agonist with a Ki of 604 nM; 103-fold selective vs A1 and 88-fold vs A2a. | nih.gov |

| IB-MECA (N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide) | N6-benzyl (iodinated), 5'-N-methyluronamide | Potent A3AR agonist, 50-fold selective vs A1/A2a receptors. | researchgate.netgoogle.com |

| MRS5698 | N6-(3,4-difluorobenzyl), 2-arylethynyl, (N)-methanocarba | Full A3AR agonist with a Ki of 3 nM at human and mouse receptors. | nih.gov |

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition

Closely related analogues of this compound have emerged as a novel class of potent inhibitors of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1). cuni.cz This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it a critical target for new anti-tuberculosis drugs. cuni.czresearchgate.net Phenotypic screening of purine derivatives against Mycobacterium tuberculosis (Mtb) led to the identification of 7-(naphthalen-2-ylmethyl)-7H-purine analogues as highly effective antimycobacterial agents. cuni.cz

While these lead compounds feature a naphthalen-2-ylmethyl group at the N7 position instead of a benzyl group, structure-activity relationship studies confirmed the critical importance of this aromatic substitution for antimycobacterial activity. cuni.cz Optimized analogues with amino or ethylamino substitutions at the C6 position exhibited strong in vitro activity against Mtb H37Rv and clinically isolated drug-resistant strains, with a minimum inhibitory concentration (MIC) of 1 µM. cuni.czmedchemexpress.com These compounds were found to be non-covalent inhibitors of DprE1 and showed specificity for mycobacteria with limited toxicity to mammalian cells. cuni.czacs.org

Table 3: Anti-mycobacterial Activity of DprE1-Inhibiting 7H-Purine Analogues

| Compound Analogue | Key Structural Features | Target | MIC against Mtb H37Rv (µM) | Reference |

|---|---|---|---|---|

| Analogue 56 | 7-(naphthalen-2-ylmethyl), 6-amino | DprE1 | 1 | cuni.cz |

| Analogue 64 (DprE1-IN-7) | 7-(naphthalen-2-ylmethyl), 6-ethylamino | 1 | cuni.czmedchemexpress.com |

Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Derivatives based on the 7-benzyl-purine scaffold have been investigated as ligands for serotonin (5-HT) receptors, which are important targets for treating central nervous system disorders. Specifically, 7-benzyl-8-aminoalkyl derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione were synthesized and evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. if-pan.krakow.pl

One compound in this series, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (compound 21), emerged as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. if-pan.krakow.pl This compound displayed antidepressant-like and anxiolytic-like effects in animal models. if-pan.krakow.plresearchgate.net The research highlights that the 7-benzyl substituent on the purine core is a viable feature for designing new multi-target 5-HT receptor ligands. if-pan.krakow.pl

Table 4: Serotonin Receptor Binding Affinities of a 7-Benzyl-purinedione Analogue

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 21 | 5-HT1A | 2 | if-pan.krakow.pl |

| 5-HT2A | 49 | ||

| 5-HT7 | 31 |

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. While direct studies on this compound are limited, related purine structures containing a benzyl group have shown promise as cholinesterase inhibitors. For instance, a series of methylxanthine derivatives, which share the core purine structure, were synthesized and tested for AChE inhibitory capacity. sciforum.net

Among these, a theobromine (B1682246) derivative, 7-(7-(benzyl(methyl)amino)heptyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was identified as a potent AChE inhibitor with an IC50 of 0.188 µM. sciforum.net In other studies, N7-linked purine nucleosides with benzyl groups on the carbohydrate component showed potent and selective inhibition of butyrylcholinesterase (BChE), a related enzyme, but not AChE. researchgate.net The presence of benzyl groups was deemed necessary for this strong BChE inactivation. researchgate.net Furthermore, the benzyl group is a recognized pharmacophoric element in other scaffolds designed as dual cholinesterase inhibitors. nih.gov These findings suggest that the 7-benzylpurine framework could be a valuable template for developing compounds that target cholinesterases.

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of a Related Purine Derivative

| Compound | Key Structural Features | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Theobromine-C7-DEA | 7-((benzyl(methyl)amino)heptyl) substituted purine-2,6-dione | AChE | 0.188 | sciforum.net |

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis and Steric Effects on Bioactivity

The bulky nature of the benzyl (B1604629) substituent can direct the binding orientation of the molecule within a receptor's active site. mdpi.com This steric effect can either be beneficial, by forcing the molecule into a bioactive conformation, or detrimental, by preventing access to a binding pocket. For instance, studies on N7/N9-substituted purines targeting the Hsp90 protein showed that the conformation of substituents dictates how the molecule occupies different binding pockets. mdpi.com The flexibility and rotational freedom of the benzyl group are therefore key parameters in its interaction with protein surfaces.

Electronic Effects and Substituent Impact on Pharmacological Profile

The electronic properties of the purine (B94841) ring system and its substituents are fundamental to its pharmacological profile. These properties govern the strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for receptor binding.

Substituents at various positions on the purine core have distinct and predictable effects on the molecule's electronic structure and stability. nih.gov Computational studies on purine and adenine (B156593) tautomers provide a framework for understanding these influences. nih.govacs.orgacs.org

C2 and C8 Positions: Substituents at the C8 position generally have a stronger influence on the electronic structure of the purine ring than those at the C2 position. nih.govacs.orgacs.org For 7H-purine tautomers, substituents at C8 can reduce the aromaticity of the five-membered imidazole (B134444) ring while increasing it in the six-membered pyrimidine (B1678525) ring. nih.govacs.org

N7 and N9 Positions: The nitrogen atoms of the purine core are common sites for substitution. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 position being the most nucleophilic. researchgate.netmdpi.com Specific synthetic strategies are required to selectively obtain N7-substituted products. researchgate.netmdpi.com The position of substitution (N7 vs. N9) significantly alters the molecule's properties and how it presents its hydrogen bonding donors and acceptors to a receptor. researchgate.net For example, the N7 position is available for interaction in the Hoogsteen edge of the purine base, which is crucial for certain DNA structures and protein recognition. acs.org

The stability of purine tautomers follows the general order 9H > 7H > 3H > 1H, which is influenced by the aromaticity of the system. rsc.org The presence of substituents can modify this stability order. rsc.orgrsc.org

| Position | Effect of Substitution | Reference |

|---|---|---|

| C2 | Generally weaker electronic influence compared to C8. Can modulate activity; for instance, small hydrophobic groups like chlorine have been shown to increase antitubercular activity in some purine series. cuni.cz | nih.govacs.orgcuni.cz |

| C6 | A critical position for modulating activity. The nature of the substituent (e.g., chloro, methoxy (B1213986), amino) dramatically alters the molecule's interaction profile and can be key for receptor affinity and selectivity. researchgate.netindexcopernicus.com | researchgate.netindexcopernicus.com |

| C8 | Exerts a strong influence on the electronic structure and aromaticity of the purine rings. nih.govacs.org Electron-donating substituents at C8 can direct glycosylation to the N9 position, while electron-withdrawing groups can lead to N3 products. rsc.org | nih.govacs.orgrsc.org |

| N7 | Substitution at N7 is synthetically more challenging than at N9 but is found in many bioactive natural products. mdpi.com It is crucial for specific biological activities, such as in certain antitubercular agents where a 7-substituted moiety was found to be essential. cuni.cz | mdpi.comcuni.cz |

| N9 | The most nucleophilic nitrogen, making it the most common site of substitution in synthetic procedures. researchgate.netmdpi.com N9 substitution is a common feature in many antiviral and antitumor purine analogs. researchgate.net | researchgate.netmdpi.com |

The specific substituents in 7-Benzyl-6-methoxy-7H-purine each play a defined role in shaping its potential interactions.

The benzyl group at the N7 position is a key feature. In many purine-based drugs, benzyl substituents are introduced to enhance binding affinity and confer selectivity for specific biological targets. nih.govcymitquimica.com For example, N6-benzyl groups on adenosine (B11128) derivatives increase selectivity for the A3 adenosine receptor. nih.gov The benzyl group can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket, which is a common strategy in drug design to improve potency. mdpi.commdpi.com The transformation of 9-benzylxanthines to their 7-benzyl isomers highlights the distinct chemical properties conferred by the position of the benzyl group. publish.csiro.au

The methoxy group at the C6 position also significantly impacts the compound's profile. A methoxy group can influence lipophilicity, which affects the molecule's solubility and ability to cross biological membranes. cymitquimica.comontosight.ai Electronically, the oxygen atom in the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor. ontosight.ai In related compounds, the replacement of a chlorine atom with a methoxy group is a common synthetic step that can alter the compound's reactivity and biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. heteroletters.org This approach is widely used in the design of novel purine derivatives. heteroletters.orgdntb.gov.uaimtm.cz A pharmacophore model for a purine-based inhibitor would typically define the spatial locations of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. heteroletters.org

For a molecule like this compound, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The N1, N3, and N9 atoms of the purine core, and the oxygen of the C6-methoxy group. heteroletters.org

Aromatic/Hydrophobic Features: The purine ring itself and the appended benzyl group. heteroletters.org

Such models serve as templates for designing new molecules with improved potency and selectivity or for screening virtual libraries to find new hits. nih.govmdpi.com Studies on 2,6,9-trisubstituted purines have successfully used pharmacophore models to understand their anticancer activity and guide the synthesis of more potent compounds. imtm.czmdpi.com Ligand-based drug design, which relies on the knowledge of active molecules, is a powerful strategy when the three-dimensional structure of the biological target is unknown.

Receptor-Ligand Interactions and Binding Site Analysis

The biological effect of this compound is determined by its interactions with a specific protein target. The purine scaffold is a mimic of natural purines like adenine and guanine, allowing it to potentially interfere with enzymes or receptors involved in purine metabolism or signaling pathways. evitachem.com

Binding site analysis of purine inhibitors often reveals key interactions. For example, in purine nucleoside phosphorylase (PNP), residues like glutamic acid and asparagine are crucial for effective binding. mazums.ac.ir In the Hsp90 chaperone protein, purine-based inhibitors occupy an ATP-binding site, making extensive hydrophobic interactions. mdpi.com The N7 nitrogen of a purine base can form a specific hydrogen bond with the 2'-OH group of a uridine (B1682114) residue in RNA riboswitches, highlighting the importance of this position for molecular recognition. nih.gov

Hydrogen bonds are among the most critical non-covalent interactions governing the specificity and stability of ligand-receptor complexes. nih.gov The purine core offers multiple sites for hydrogen bonding, and the specific pattern of donors and acceptors is key to its recognition by a target. acs.orgrsc.org

The Watson-Crick edge (involving N1 and the C6 substituent) and the Hoogsteen edge (involving N7 and the C6 substituent) of the purine ring can form distinct hydrogen bonding patterns. acs.orgnih.gov The presence of the benzyl group at N7 in this compound blocks this nitrogen from acting as a hydrogen bond donor or acceptor itself, but it positions the rest of the purine core in a specific orientation. The stability of hydrogen-bonded complexes depends on the number of bonds and their donor-acceptor alternation. nih.gov Studies of various purine derivatives show that N1, N3, and the exocyclic amino/oxo groups are common points of hydrogen bonding with protein residues or RNA bases. nih.govresearchgate.net The N7 atom itself is a key acceptor in the formation of Hoogsteen base pairs. acs.org

Hydrophobic Interactions and π-Stacking

Hydrophobic interactions are a driving force in molecular recognition, arising from the tendency of nonpolar moieties to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. The benzyl group, with its aromatic phenyl ring, is inherently hydrophobic. In the context of a protein's active site, this group is likely to embed itself into hydrophobic pockets formed by the side chains of nonpolar amino acid residues. nih.gov For instance, studies on related purine analogs have shown that benzyl moieties can fit into hydrophobic regions created by the backbones of specific residues, such as Phe182. nih.gov This sequestration into a nonpolar environment is energetically favorable and enhances the binding affinity of the ligand. nih.govresearchgate.net

In addition to generalized hydrophobic effects, the aromatic nature of the benzyl group facilitates π-stacking interactions. This refers to the attractive, non-covalent force between aromatic rings. These interactions are crucial for the stability and folding of proteins and for ligand binding. mdpi.comnih.gov The π-system of the benzyl ring can interact with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the protein's binding site. nih.govresearchgate.net These interactions are geometry-dependent and can occur in several arrangements, including face-to-face or edge-to-face stacking. rug.nl SAR studies on various purine derivatives consistently highlight that π-stacking interactions are a predominant factor in increasing inhibitory activity. mdpi.com The planar structure of the purine core, combined with the aromatic benzyl substituent, creates an ideal scaffold for such interactions, which are thought to be a key characteristic for potent inhibitors of various enzymes. mdpi.com

The strategic placement of substituents on the benzyl ring can further modulate these interactions. For example, a p-methoxybenzyl group at the 7-position of a purine-like scaffold was found to be optimal for activity in certain contexts, suggesting that the methoxy group contributes favorably, potentially through additional hydrogen bonding or electronic effects that influence the π-stacking potential. nih.gov The benzyl scaffold itself is considered essential for correctly orienting the molecule to achieve these successful interactions. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key event but a dynamic process that often involves significant conformational changes in the protein structure. This phenomenon, known as "induced fit," is critical for biological function and presents both challenges and opportunities in drug design. Purine-based ligands, including those with benzyl substituents, have been shown to induce such structural rearrangements in their target proteins.

Upon binding, a ligand can stabilize a specific pre-existing conformation of a protein or actively induce a new one. nih.govmdpi.com This is particularly relevant for flexible proteins or those with dynamic regions, such as the active site loops. For example, studies on heat shock protein 90 (Hsp90) have revealed that different purine-based inhibitors can induce and stabilize distinct conformations of the protein. mdpi.com The binding of purine inhibitors can lead to significant rearrangements, such as the extension of an α-helix, creating a newly formed hydrophobic binding pocket that was not present in the unbound state. mdpi.com This induced pocket can then accommodate the inhibitor's substituents, like a benzyl group, leading to high-affinity binding.

Similarly, research on riboswitches—RNA elements that regulate gene expression by binding small molecules—shows that ligand binding is coupled with a conformational change in the RNA structure. cambridge.org The binding of purine ligands can cause the RNA to fold around the molecule, making it almost completely inaccessible to the solvent and locking it in place. cambridge.orgnih.gov This induced encapsulation is stabilized by a network of interactions and is essential for the riboswitch's regulatory function.

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Validation Methodologies

The specific molecular targets of 7-Benzyl-6-methoxy-7H-purine have not been definitively identified in published research. The identification and validation of drug targets are critical first steps in understanding the mechanism of action of a compound. Methodologies for target identification can include affinity chromatography, where the compound is used as a bait to isolate its binding partners from cell lysates, and computational approaches such as molecular docking, which can predict interactions with a library of known protein structures. Validation of these potential targets would typically involve techniques like genetic knockdown (e.g., siRNA or CRISPR) to see if the absence of the target protein mimics the effect of the compound, or direct biochemical assays to measure the compound's effect on the target's activity. For this compound, such studies have not yet been reported.

Elucidation of Enzyme Inhibition Kinetics and Specificity

There is currently no publicly available data detailing the enzyme inhibition kinetics and specificity of this compound. Purine (B94841) analogs are known to inhibit a wide range of enzymes, including kinases, polymerases, and enzymes involved in purine metabolism, by acting as competitive or allosteric inhibitors. nih.govresearchgate.net To elucidate these properties for this compound, researchers would need to perform in vitro enzymatic assays. These studies would determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, screening the compound against a panel of enzymes would be necessary to establish its specificity, a crucial factor in assessing its potential as a therapeutic agent and predicting off-target effects.

Cellular Pathway Modulation

While specific studies on this compound are not available, other purine derivatives have been shown to induce cell cycle arrest, often at the G2/M transition. nih.govmdpi.com This phase of the cell cycle is a critical checkpoint that ensures DNA is properly replicated before the cell divides. Compounds that induce G2/M arrest typically do so by modulating the activity of key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins (e.g., the Cyclin B1/CDK1 complex). For instance, some purine analogs have been found to inhibit CDKs, leading to a halt in cell cycle progression. nih.gov A study on a different purine derivative, "compound 7h," demonstrated its ability to induce G2/M phase arrest in colon cancer cells. researchgate.net Another study on a purine conjugate, compound 1d, also showed cell cycle arrest in the G2/M phase in COLO201 cells. nih.gov The potential of this compound to act in a similar manner warrants direct investigation through flow cytometry analysis of treated cells.

Table 1: Effects of Selected Purine Analogs on Cell Cycle Regulation

| Compound/Analog Class | Cell Line(s) | Observed Effect | Reference(s) |

| Purine Conjugate (1d) | COLO201 | G2/M phase arrest | nih.gov |

| Pyrazole-pyrazine (7h) | HCT116, SW620 | G2/M phase arrest | researchgate.net |

| General Purine Analogs | Various Cancer Cells | Inhibition of cyclin-dependent kinases (CDKs) | nih.gov |

Note: This table provides examples from related compounds and does not represent data for this compound.

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. nih.gov Purine analogs are a class of compounds known to trigger this process in cancer cells. nih.gov Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the specific apoptotic effects of this compound have not been documented, related purine derivatives have been shown to induce apoptosis. The precise mechanisms would need to be elucidated through assays such as annexin (B1180172) V/propidium iodide staining, TUNEL assays to detect DNA fragmentation, and western blotting for key apoptotic proteins like caspases, Bcl-2 family members, and PARP.

Due to their structural similarity to endogenous purines (adenine and guanine), a primary mechanism of action for many purine analogs is their interference with nucleic acid metabolism and replication. nih.gov These compounds can be anabolized into fraudulent nucleotides, which are then incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. Alternatively, they can inhibit key enzymes involved in the de novo synthesis of purine nucleotides, thereby depleting the pool of available building blocks for DNA and RNA synthesis. nih.gov The specific impact of this compound on these processes has not been investigated. Studies to determine if the compound is a substrate for enzymes in the purine salvage pathway or if it inhibits enzymes like ribonucleotide reductase or DNA/RNA polymerases would be necessary to clarify its role in this context.

Purines and their receptors play a pivotal role in a multitude of signal transduction cascades that regulate cell proliferation, survival, and differentiation. Purinergic signaling involves the activation of P1 (adenosine) and P2 (ATP/ADP) receptors, which can modulate downstream pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. While there is no direct evidence linking this compound to the modulation of specific signaling cascades, it is plausible that as a purine derivative, it could interact with components of these pathways. For example, some purine analogs act as kinase inhibitors, directly targeting signaling proteins within these cascades. nih.gov Research into the phosphorylation status of key signaling molecules like ERK, JNK, p38, and Akt in cells treated with this compound would be required to uncover its potential effects on these critical cellular communication networks. A study on a different diterpenoid derivative, compound 7h, showed inhibition of the PI3K/Akt/mTOR pathway. researchgate.net

Molecular Basis of Receptor Agonism/Antagonism

The precise molecular interactions and the complete receptor binding profile for this compound are not extensively detailed in publicly available research. However, by examining the structure-activity relationships (SAR) of structurally related purine derivatives, it is possible to infer the likely molecular basis for its receptor interactions. The key structural features of this compound—the N7-benzyl substitution and the 6-methoxy group—are known to significantly influence the binding affinity and functional activity of purine analogs at various receptors, most notably adenosine (B11128) receptors and other purinergic receptors.

The purine scaffold itself is a critical element for interaction with a range of receptors. nih.gov Modifications at the N7 and C6 positions can modulate the compound's affinity and selectivity, as well as determine whether it acts as an agonist or an antagonist. nih.gov

The N7-benzyl group is a significant feature that influences receptor interaction. For some receptors, the N7 position of the purine ring is a key interaction point. For instance, in the case of histamine (B1213489) H3 receptor ligands, the N7 nitrogen of the purine scaffold can form a crucial hydrogen bond with amino acid residues, such as tyrosine, within the receptor's binding pocket, thereby stabilizing the ligand-receptor complex. nih.gov The bulky benzyl (B1604629) group at this position in this compound likely plays a significant role in orienting the molecule within the binding site and may engage in hydrophobic or van der Waals interactions with non-polar amino acid residues. The specific conformation adopted by the benzyl group can either facilitate or hinder the optimal positioning of the purine core for agonistic activity.

The 6-methoxy group is another critical determinant of the compound's pharmacological profile. Substitutions at the C6 position of the purine ring are well-known to impact the affinity and efficacy at adenosine receptors. For example, different substitutions at the C6 position can convert a ligand from an agonist to an antagonist. nih.gov The methoxy (B1213986) group, being an oxygen-containing substituent, can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues in the receptor binding site. The size and electronic properties of the 6-methoxy group, when compared to other possible substituents like an amino or a chloro group, will fine-tune the binding affinity and may be a deciding factor in whether the compound activates or blocks the receptor.

Detailed research on various purine derivatives has established some general principles regarding their interaction with receptors. For adenosine receptors, which are a common target for purine analogs, specific amino acid residues in the transmembrane helices are responsible for recognizing different parts of the purine ligand. The N6 and C2 positions are often key for determining agonist versus antagonist activity. nih.gov While this compound is substituted at N7 and C6, the electronic and steric effects of these substitutions will indirectly influence the interactions at other positions of the purine ring with the receptor.

Table 1: Inferred Structure-Activity Relationships for this compound Based on Related Purine Derivatives

| Structural Feature | Potential Role in Receptor Interaction | Likely Type of Interaction |

| Purine Core | Primary scaffold for receptor recognition. | Hydrogen bonding, π-π stacking. |

| N7-Benzyl Group | Influences orientation and affinity within the binding pocket. May contribute to selectivity. | Hydrophobic interactions, van der Waals forces. The N7 atom itself can act as a hydrogen bond acceptor. nih.gov |

| 6-Methoxy Group | Modulates affinity and efficacy. Can be a key determinant of agonist vs. antagonist activity. | Hydrogen bonding (as an acceptor), steric interactions. |

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are paramount in determining the chemical structure of 7-Benzyl-6-methoxy-7H-purine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methylene (-CH₂-) protons of the benzyl group, the methoxy (B1213986) (-OCH₃) protons, and the protons on the purine (B94841) ring system (H-2 and H-8). The integration of these signals would correspond to the number of protons in each group, while their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Each unique carbon atom in the purine core, the benzyl group, and the methoxy group would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

2D-NMR (HSQC & HMBC): Two-dimensional NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of which proton is bonded to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in piecing together the molecular framework, for instance, by showing the correlation between the methylene protons of the benzyl group and the N7-position of the purine ring, or between the methoxy protons and the C6-carbon.

A summary of expected NMR data is presented in the interactive table below.

| Atom Position | ¹H Chemical Shift (ppm) (Expected) | ¹³C Chemical Shift (ppm) (Expected) | Key HMBC Correlations (Expected) |

| H-2 | Singlet | ~152 | C-4, C-6 |

| H-8 | Singlet | ~141 | C-4, C-5 |

| -OCH₃ | Singlet (~3H) | ~54 | C-6 |

| -CH₂- (Benzyl) | Singlet (~2H) | ~47 | C-5, C-8, Benzyl C-ipso |

| Aromatic (Benzyl) | Multiplets (~5H) | ~127-136 | - |

| C-4 | - | ~156 | H-2, H-8 |

| C-5 | - | ~119 | H-8, -CH₂- |

| C-6 | - | ~161 | H-2, -OCH₃ |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like purine derivatives. It typically generates protonated molecular ions [M+H]⁺, allowing for the determination of the molecular weight. For this compound (C₁₃H₁₂N₄O), the expected monoisotopic mass is 240.1011 Da.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the compound, confirming that the observed mass corresponds to C₁₃H₁₂N₄O and distinguishing it from other potential isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

C-H stretching: Aromatic C-H stretches from the purine and benzyl rings (typically >3000 cm⁻¹) and aliphatic C-H stretches from the methylene and methoxy groups (typically <3000 cm⁻¹).

C=N and C=C stretching: Vibrations from the aromatic purine and benzene rings in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O bond of the methoxy group, typically in the 1050-1250 cm⁻¹ range.

C-N stretching: Vibrations associated with the various C-N bonds within the purine ring system.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are employed to separate the target compound from impurities, starting materials, and by-products, as well as to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column, is commonly employed for purine derivatives. A typical mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol (B129727). The compound would be detected by a UV detector, as the purine and benzyl rings are strong chromophores. A pure sample would exhibit a single major peak at a characteristic retention time, and the peak area can be used for quantification against a standard.

Column Chromatography and Preparative Thin Layer Chromatography (TLC)

These techniques are essential for the purification of the compound after its synthesis.

Column Chromatography: This is the standard method for purifying gram-to-kilogram quantities of a compound. For this compound, silica gel is typically used as the stationary phase. The compound is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a chosen solvent. The separated spots are visualized under UV light. The retention factor (Rf) of the compound is a key parameter for identification and for scaling up to column chromatography. Preparative TLC can be used for the purification of smaller quantities of the material.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of purine derivatives, offering insights into their electronic properties, dynamic behavior, and potential interactions with biological targets. These in silico approaches allow for the rational design and prediction of the biological activities of novel compounds, including this compound and its analogs.

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 1: Representative Quantum Chemical Parameters for a Substituted Purine Analog

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Note: The data in this table is illustrative for a generic substituted purine and not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of a compound like this compound in a simulated biological environment, typically in an aqueous solution. These simulations are crucial for understanding how a ligand adapts its conformation upon binding to a biological target and the stability of the resulting complex.

For purine derivatives, MD simulations have been employed to study their interactions with various protein targets. These simulations can reveal key information about the stability of the ligand-protein complex, the role of water molecules in the binding interface, and the specific amino acid residues involved in the interaction. While specific MD simulation data for this compound is not detailed in the provided search results, the methodology is widely applied to similar molecules to refine docking poses and predict binding affinities more accurately.

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the binding mode of active molecules. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on their predicted binding affinity.

In the context of purine analogs, molecular docking studies have been conducted to investigate their binding interactions with various enzymes and receptors implicated in diseases like cancer. For example, docking studies of purine derivatives into the active sites of kinases, which are often dysregulated in cancer, have helped to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. While specific docking scores for this compound were not found, the general approach for similar compounds involves docking them into the ATP-binding site of a target kinase. The scoring function then provides an estimate of the binding free energy, which helps in ranking potential inhibitors.

Table 2: Illustrative Molecular Docking Results for a Purine Analog with a Kinase Target

| Parameter | Value | Significance |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A key regulator of the cell cycle, often targeted in cancer therapy. |

| Docking Score (kcal/mol) | -8.5 | A lower score generally indicates a more favorable binding interaction. |

| Key Interacting Residues | Leu83, Glu81, Phe80 | Amino acids in the active site that form significant interactions with the ligand. |

Note: The data in this table is illustrative for a generic purine analog and not specific to this compound.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. Virtual libraries can be designed based on a known active scaffold, such as the purine ring system, by systematically modifying substituents to explore the chemical space and optimize properties like binding affinity and selectivity.

For purine-based compounds, virtual screening has been utilized to discover novel inhibitors for various therapeutic targets. Libraries of purine analogs can be screened against the three-dimensional structure of a target protein using molecular docking. The top-scoring compounds are then selected for synthesis and biological evaluation. This methodology allows for the efficient exploration of a vast number of potential drug candidates without the need for extensive and costly laboratory synthesis and testing of every compound.

Biological Assay Methodologies (In Vitro and Ex Vivo)

The biological evaluation of this compound and its analogs relies on a variety of in vitro and ex vivo assays to determine their potential as therapeutic agents. These assays are crucial for assessing the compound's effects on cellular processes such as proliferation, cell cycle progression, and apoptosis.

Cell-Based Assays (e.g., Cytotoxicity, Cell Cycle Analysis, Apoptosis Assays)

Cell-based assays are fundamental in preclinical drug development for evaluating the biological activity of a compound in a cellular context.

Cytotoxicity Assays: These assays are designed to measure the ability of a compound to kill cells or inhibit their proliferation. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. While specific IC50 values for this compound are not available in the provided search results, studies on other substituted purines have demonstrated their cytotoxic potential against various cancer cell lines. For instance, some 6-alkoxy purine analogs have shown selective pro-apoptotic activity in Jurkat cells.

Table 3: Representative Cytotoxicity Data for a Substituted Purine Analog

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HCT116 | Colon Cancer | 21.5 |

| A549 | Lung Cancer | 18.9 |

Note: The data in this table is illustrative for a generic substituted purine and not specific to this compound.

Cell Cycle Analysis: This type of assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). Flow cytometry is a common technique used for this purpose, where cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is measured to determine the DNA content of each cell. Compounds that interfere with the cell cycle can cause an accumulation of cells in a specific phase. Studies on purine analogs have shown that some can induce cell cycle arrest, often in the G2/M phase, which can be a precursor to apoptosis nih.gov.

Apoptosis Assays: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Assays to detect apoptosis are therefore important for evaluating potential anticancer agents. Common methods include Annexin (B1180172) V staining, which detects the externalization of phosphatidylserine in the early stages of apoptosis, and TUNEL assays, which detect DNA fragmentation, a characteristic of late-stage apoptosis. Some purine derivatives have been shown to induce apoptosis in cancer cells, making this an important mechanism of action to investigate for this compound and related compounds.

Enzyme Inhibition Assays (e.g., Kinase Activity Assays)

Currently, there is a lack of specific published data detailing the inhibitory activity of this compound against specific kinases or other enzymes. While purine scaffolds are common in kinase inhibitors, and various substituted purines have been shown to inhibit a range of kinases, specific enzymatic inhibition constants (e.g., IC₅₀ or Kᵢ values) for this compound are not available in the public domain.

Receptor Binding Assays (e.g., Radioligand Binding)

Detailed receptor binding profiles for this compound are not extensively documented in peer-reviewed literature. Radioligand binding assays, a standard method to determine the affinity of a compound for a specific receptor, have not been specifically reported for this compound. Therefore, its affinity and selectivity for various G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain to be elucidated.

Biochemical Assays (e.g., DNA Fragmentation, Phosphorylation Studies)

Fluorescence-Based Techniques (e.g., Fluorescence Quenching)

The use of fluorescence-based techniques, such as fluorescence quenching to study the interaction of this compound with proteins or other macromolecules, has not been specifically reported. Such studies would be valuable in understanding its binding mechanisms and potential molecular targets.

Preclinical Research Paradigms Utilizing Animal Models

In Vivo Efficacy Studies in Disease Models (e.g., Neuropathic Pain, Cancer Xenografts, Inflammatory Conditions, Antitubercular Efficacy)

While structurally related purine derivatives have demonstrated efficacy in various animal models of disease, specific in vivo efficacy studies for this compound are limited.

Neuropathic Pain: There are no specific reports on the efficacy of this compound in animal models of neuropathic pain.

Cancer Xenografts: Studies evaluating the antitumor activity of this compound in cancer xenograft models have not been published.

Inflammatory Conditions: While other methoxy-purine derivatives have shown anti-inflammatory properties in models like carrageenan-induced paw edema, specific data for the 7-benzyl substituted analogue is not available.

Antitubercular Efficacy: Research on 6-oxo and 6-thio purine analogs has explored their potential as antimycobacterial agents. However, these studies have also highlighted challenges with in vivo bioavailability and efficacy for some derivatives. nih.gov There is no specific data on the in vivo antitubercular efficacy of this compound.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiles for this compound in animal models are not available in the public literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in vivo.

Toxicological Assessment Methodologies in Animal Models

The primary objective of toxicological assessment in animal models is to identify potential adverse effects of a test substance and to determine a safe dosage range for potential human trials. patsnap.com These studies are integral to the drug development process, providing critical information on the safety profile of a new chemical entity. patsnap.com The guiding principles for the use of animals in toxicology emphasize the humane treatment of animals, the reduction in the number of animals used, and the replacement of animal studies with alternative methods whenever scientifically appropriate. toxicology.org

Toxicological assessments are typically categorized by the duration of exposure to the test substance: acute, sub-chronic, and chronic toxicity studies. patsnap.comresearchgate.net

Acute Toxicity Studies:

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose or multiple doses of a substance within a 24-hour period. bienta.netlabcorp.com These studies are crucial for identifying the potential for immediate, life-threatening effects and for determining the maximum tolerated dose (MTD). pharmatimes.comwuxiapptec.com

Key aspects of acute toxicity study design include:

Animal Models: Typically conducted in at least two mammalian species, often rodents (like mice and rats) and a non-rodent species. labcorp.com

Observations: Animals are closely monitored for mortality, signs of toxicity (such as changes in behavior, body weight, and food consumption), and any overt clinical signs. bienta.net